(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thian ring, and a phenylethene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine and thian intermediates, followed by their coupling with the phenylethene sulfonamide group.
Morpholine Intermediate Preparation: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Thian Intermediate Preparation: The thian ring can be synthesized by the reaction of a thiol with an appropriate alkyl halide.
Coupling Reaction: The morpholine and thian intermediates are then coupled with the phenylethene sulfonamide group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethene group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-morpholin-4-yl-phenyl)-1-phenyl-propenone
- Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium, iodide
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Uniqueness
(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide is unique due to its combination of a morpholine ring, a thian ring, and a phenylethene sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-13-24-14-8-18)20-9-11-23-12-10-20/h1-6,15,19H,7-14,16H2/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYJDNDRQPHML-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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